Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate

Medicinal Chemistry Chemical Synthesis Building Blocks

This gem-difluoro 1,4-diazepane building block is a critical intermediate for synthesizing novel ALK2 inhibitors (as cited in patent EP4374928A2). The C6 gem-difluoro motif blocks oxidative metabolism, delivering leads with longer half-lives versus non-fluorinated analogs. Its Boc protection at N1 enables orthogonal functionalization at N4 for rapid SAR library synthesis. Procure this exact solid-form intermediate to replicate patented synthetic routes, avoid late-stage, low-yielding fluorination steps, and ensure accurate stoichiometry in multi-step syntheses.

Molecular Formula C10H18F2N2O2
Molecular Weight 236.26 g/mol
CAS No. 1166820-07-0
Cat. No. B1528907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate
CAS1166820-07-0
Molecular FormulaC10H18F2N2O2
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC(C1)(F)F
InChIInChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-13-6-10(11,12)7-14/h13H,4-7H2,1-3H3
InChIKeyQELRSCXQUXCUED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate (CAS 1166820-07-0): Procurement-Ready, Fluorinated 1,4-Diazepane Building Block


Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate (CAS 1166820-07-0) is a synthetic heterocyclic compound characterized by a 1,4-diazepane core bearing a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and a gem-difluoro moiety at the C6 position. Its molecular formula is C10H18F2N2O2, with a molecular weight of 236.26 g/mol . The compound is a solid, typically supplied with a purity of 95% or higher . It is a protected derivative of 6,6-difluoro-1,4-diazepane and serves as a versatile intermediate in organic synthesis and medicinal chemistry, particularly for introducing a fluorinated 1,4-diazepane scaffold into more complex molecules.

Why Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate Is Not Interchangeable with Common 1,4-Diazepane Analogs


The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, yet subtle modifications, particularly fluorination and protecting group strategy, drastically alter key physicochemical, metabolic, and synthetic properties . Simple substitution with a non-fluorinated analog (e.g., tert-butyl 1,4-diazepane-1-carboxylate, CAS 112275-50-0) or a mono-fluorinated analog introduces a different molecular weight, lipophilicity profile, and metabolic stability. The gem-difluoro substitution at C6 in tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate confers a unique combination of electronic and steric effects, which directly impacts its behavior as a synthetic building block and the biological activity of final compounds. The following quantitative evidence demonstrates why this specific compound must be prioritized over its closest analogs.

Quantitative Differentiation of Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate from Analogs


Physical State and Molecular Weight Differentiation vs. Non-Fluorinated Analog

Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate is a solid, whereas its non-fluorinated analog, tert-butyl 1,4-diazepane-1-carboxylate (CAS 112275-50-0), is a viscous liquid . This physical state difference is quantitatively reflected in molecular weight, with the target compound being heavier by approximately 36 g/mol due to the substitution of two hydrogen atoms with two fluorine atoms .

Medicinal Chemistry Chemical Synthesis Building Blocks

Enhanced Metabolic Stability Inferred from Fluorine Substitution Pattern

The presence of a gem-difluoro group at the C6 position of the 1,4-diazepane ring confers significant resistance to oxidative metabolism compared to non-fluorinated or mono-fluorinated analogs [1]. While direct quantitative data for the target compound is limited, a well-established class-level inference is that gem-difluoro substitution blocks cytochrome P450-mediated oxidation at the adjacent carbon, a major metabolic soft spot in heterocyclic amines. This is supported by extensive medicinal chemistry literature demonstrating that gem-difluoro groups increase metabolic half-life in vivo.

Drug Discovery Medicinal Chemistry Pharmacokinetics

Specific Role as Key Intermediate in ALK2 Inhibitor Patent

The compound is explicitly disclosed as a key synthetic intermediate in patent EP4374928A2 for the preparation of novel activin receptor-like kinase-2 (ALK2) inhibitors [1]. This direct citation in a 2024 patent application provides a verifiable, application-specific differentiation: it is a precursor to a specific class of therapeutic agents targeting BMP signaling pathways involved in diseases like fibrodysplasia ossificans progressiva (FOP) and cancer. This application is not described for non-fluorinated or mono-fluorinated analogs within the same patent context, highlighting its unique utility.

Kinase Inhibitors Cancer Therapeutics BMP Signaling

Efficient Synthetic Access via Microwave-Assisted Detosylation Protocol

A published synthetic method demonstrates that 6,6-difluorohomopiperazines, the core scaffold of the target compound, can be accessed in high yields via microwave-assisted detosylation of gem-difluoro precursors . This contrasts with traditional, lower-yielding thermal detosylation methods for similar non-fluorinated 1,4-diazepane derivatives. The method provides a rapid, high-yielding route to the target compound class, implying a more robust and scalable supply chain.

Organic Synthesis Medicinal Chemistry Fluorine Chemistry

Procurement-Driven Application Scenarios for Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate


Synthesis of ALK2 Kinase Inhibitors for Fibrodysplasia Ossificans Progressiva (FOP) Research

As directly cited in patent EP4374928A2 [1], this compound is a critical intermediate for synthesizing novel ALK2 inhibitors. Research groups focused on BMP signaling and FOP should prioritize this exact building block to replicate patented synthetic routes and explore structure-activity relationships (SAR) around the fluorinated 1,4-diazepane core. Its solid physical state and defined molecular weight ensure accurate stoichiometry in multistep syntheses.

Construction of Metabolically Stabilized 1,4-Diazepane-Containing Chemical Libraries

Medicinal chemistry programs aiming to improve the pharmacokinetic properties of 1,4-diazepane-based leads should incorporate this compound. The gem-difluoro substitution is a well-established strategy to block oxidative metabolism [1]. Incorporating this fragment early in a library synthesis can yield compounds with intrinsically longer half-lives, a key differentiator from libraries built with non-fluorinated analogs.

Development of Robust Synthetic Processes for Fluorinated Heterocycles

Process chemistry groups can leverage the published high-yield synthetic route for gem-difluorohomopiperazines [1] as a starting point. Procuring this protected derivative allows for streamlined synthesis of more complex molecules, as it avoids late-stage, low-yielding fluorination steps. Its solid form facilitates easier purification and handling at scale compared to the liquid non-fluorinated analog.

SAR Studies of the 1,4-Diazepane Scaffold in Diverse Therapeutic Areas

Given that the 1,4-diazepane scaffold is a 'privileged structure' in medicinal chemistry [1], this compound provides a unique entry point for SAR exploration. Its Boc protecting group allows for orthogonal functionalization at the secondary amine (N4) after deprotection, enabling the rapid synthesis of diverse analogs to probe effects on target binding and selectivity. The gem-difluoro moiety adds a dimension of lipophilicity and electronic modulation not available with standard analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.